molecular formula C15H20N2O3S B2626217 (E)-N-(1-acetylpiperidin-4-yl)-2-phenylethenesulfonamide CAS No. 1181464-45-8

(E)-N-(1-acetylpiperidin-4-yl)-2-phenylethenesulfonamide

Cat. No. B2626217
CAS RN: 1181464-45-8
M. Wt: 308.4
InChI Key: HAURBGUYDKSTJP-UHFFFAOYSA-N
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Description

The compound “(E)-N-(1-acetylpiperidin-4-yl)-2-phenylethenesulfonamide” is a complex organic molecule. It likely contains an acetylpiperidin-4-yl group, a phenylethene group, and a sulfonamide group .

Scientific Research Applications

Synthesis and Biological Activity

  • Novel derivatives related to celecoxib have been synthesized, showing potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. Such derivatives offer insight into the chemical versatility and therapeutic potential of sulfonamide compounds, including structural analogs like (E)-N-(1-acetylpiperidin-4-yl)-2-phenylethenesulfonamide (Ş. Küçükgüzel et al., 2013).

Photodynamic Therapy Applications

  • Research on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base has revealed their high singlet oxygen quantum yield. Such compounds are considered promising for Type II photosensitizers in the treatment of cancer through photodynamic therapy (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Enzyme Inhibition

  • Sulfonamide compounds have been developed as inhibitors of human soluble epoxide hydrolase (sEH), with some achieving high inhibition potency and oral bioavailability in canines. These findings underscore the potential of sulfonamide-based compounds in therapeutic applications targeting specific enzymes (Paul D. Jones et al., 2006).

Antibacterial and Antifungal Activities

  • A series of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives have been synthesized and evaluated for their activity against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, showing promising results. This highlights the potential antibacterial and antifungal applications of sulfonamide derivatives (H. Khalid et al., 2014).

properties

IUPAC Name

(E)-N-(1-acetylpiperidin-4-yl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3S/c1-13(18)17-10-7-15(8-11-17)16-21(19,20)12-9-14-5-3-2-4-6-14/h2-6,9,12,15-16H,7-8,10-11H2,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAURBGUYDKSTJP-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)NS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC(CC1)NS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-acetylpiperidin-4-yl)-2-phenylethene-1-sulfonamide

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